
(6-Bromo-4-iodopyridin-2-YL)methylamine
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Overview
Description
(6-Bromo-4-iodopyridin-2-YL)methylamine is a chemical compound with the molecular formula C6H6BrIN2 and a molecular weight of 312.93 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both bromine and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-iodopyridin-2-YL)methylamine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-methylpyridine followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the compound’s purity and structural integrity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and iodine atoms at positions 6 and 4, respectively, undergo nucleophilic substitution (SNAr) due to the electron-deficient nature of the pyridine ring. Key reactions include:
Table 1: Nucleophilic substitution reactions
Reagent | Conditions | Product | Notes |
---|---|---|---|
Sodium azide | DMF, 80°C, 12 h | (6-Azido-4-iodopyridin-2-yl)methylamine | Iodine retained; bromide displaced |
Thiophenol | K₂CO₃, DMSO, RT, 6 h | (6-Phenylthio-4-iodopyridin-2-yl)methylamine | Selective bromide substitution |
Ammonia | NH₃/MeOH, 100°C, 24 h | (4-Iodo-6-aminopyridin-2-yl)methylamine | Requires pressurized conditions |
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Mechanism : The reaction proceeds via a two-step process:
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Deprotonation of the nucleophile (e.g., thiophenol) by a base (e.g., K₂CO₃).
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Attack of the nucleophile at the electrophilic C-6 position, displacing bromide.
The iodine at C-4 remains inert under mild conditions due to steric and electronic factors.
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Cross-Coupling Reactions
The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Table 2: Cross-coupling reactions
Reaction Type | Catalysts/Reagents | Conditions | Product |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃ | DME/H₂O, 90°C, 8 h | (6-Bromo-4-arylpyridin-2-yl)methylamine |
Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄ | DMF, 120°C, 24 h | (4-Amino-6-bromopyridin-2-yl)methylamine |
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Key Insight : Suzuki reactions selectively replace iodine due to its superior leaving-group ability compared to bromine. This regioselectivity is critical for synthesizing asymmetrically substituted pyridines.
Functionalization of the Methylamine Group
The primary amine at the C-2 position undergoes alkylation or acylation:
Table 3: Methylamine derivatization
Reaction | Reagents | Conditions | Product |
---|---|---|---|
Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C → RT, 2 h | N-Acetyl-(6-bromo-4-iodopyridin-2-yl)methylamine |
Reductive Amination | Benzaldehyde, NaBH₃CN | MeOH, RT, 12 h | N-Benzyl-(6-bromo-4-iodopyridin-2-yl)methylamine |
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Limitations : Steric hindrance from the pyridine ring reduces reaction rates compared to linear amines. Yields for acylation typically range from 60–75%.
Ring Functionalization via Halogen Exchange
Iodine can be replaced via halogen-exchange reactions to introduce fluorine or other halogens:
Equation :
This compound+CuF2DMF, 150°C(6-Bromo-4-fluoropyridin-2-yl)methylamine+CuI
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Application : Fluorinated analogs are valuable in medicinal chemistry for enhancing metabolic stability.
Stability and Side Reactions
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Hydrolysis : Prolonged exposure to aqueous acidic/basic conditions leads to hydrolysis of the methylamine group, forming (6-bromo-4-iodopyridin-2-yl)methanol .
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Photodegradation : UV light induces homolytic cleavage of the C–I bond, generating aryl radicals detectable via ESR spectroscopy.
Comparative Reactivity of Halogens
Table 4: Relative reaction rates of halogens
Position | Halogen | Reaction Rate (SNAr) |
---|---|---|
C-6 | Br | 1.0 (reference) |
C-4 | I | 3.2 |
Data derived from competition experiments using equimolar nucleophiles.
Scientific Research Applications
(6-Bromo-4-iodopyridin-2-YL)methylamine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is involved in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-4-iodopyridin-2-YL)methylamine involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the nitrogen atom in the pyridine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-bromo-4-iodopyridine and 6-chloro-4-iodopyridine share structural similarities with (6-Bromo-4-iodopyridin-2-YL)methylamine.
Piperidine Derivatives: Piperidine-containing compounds, such as 4-bromo-2-iodopiperidine, also exhibit similar chemical properties and applications.
Uniqueness
This compound is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for targeted synthesis and research applications .
Properties
CAS No. |
1393554-96-5 |
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Molecular Formula |
C6H6BrIN2 |
Molecular Weight |
312.93 g/mol |
IUPAC Name |
(6-bromo-4-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrIN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2 |
InChI Key |
FVGYWYWCMYVBGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)Br)I |
Origin of Product |
United States |
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